Deoxyphorbol

概要

説明

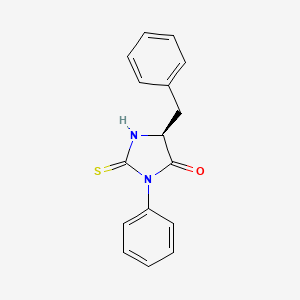

Deoxyphorbol is a type of phorbol ester . Phorbol esters are naturally occurring diterpenoids isolated from plant species . They are known for their ability to regulate the protein kinase C (PKC) family .

Synthesis Analysis

The synthesis of Deoxyphorbol derivatives has been reported in the literature . For instance, a prostratin analogue, GRC-2, was isolated from Euphorbia grandicornis . A molecularly imprinted polymer-coated probe electrospray ionization mass spectrometry (MIPCPESI-MS) method was developed for detection of phorbol esters (PEs) and deoxyphorbol metabolites in Jatropha curcas leaves .Molecular Structure Analysis

The molecular structure of Deoxyphorbol has been analyzed using techniques such as electrospray ionization mass spectrometry . The structure of Deoxyphorbol includes several substitution patterns and attached acyl moieties .Chemical Reactions Analysis

The chemical reactions involving Deoxyphorbol have been studied. For example, the fragmentation patterns in the collision-induced dissociation of multiple ions of 12-deoxyphorbol derivatives were studied .科学的研究の応用

Neurogenesis Promotion

Deoxyphorbol esters, such as Prostratin, have been found to promote adult neurogenesis by inducing neural progenitor cell proliferation via Protein Kinase C (PKC) activation . This suggests that Deoxyphorbol could be used in therapeutic strategies aimed at facilitating neuronal renewal in disorders associated with neuronal loss .

Neural Progenitor Cell Proliferation

In addition to promoting neurogenesis, Deoxyphorbol esters have been shown to increase Neural Progenitor Cell (NPC) proliferation in vitro . This could potentially be used to expand the endogenous neural progenitor cell population and promote neurogenesis in the adult brain .

Regulation of Protein Kinase C (PKC) Family

Deoxyphorbol esters from the Euphorbia genus are known for their ability to regulate the PKC family . This regulation mediates their ability to promote the proliferation of neural precursor cells (NPCs) or neuroblast differentiation into neurons .

Anti-proliferative Activity in Cancer Cells

Prostratin, a non-tumor promoting Deoxyphorbol ester, has been reported as a PKC activator and is shown to have anti-proliferative activity in certain cancer cell types . This suggests that Deoxyphorbol could potentially be used in cancer treatment strategies.

Structural Elucidation and Fragmentation Patterns

Deoxyphorbol esters have been isolated and their detailed structural elucidation has been provided . This has allowed for the study of their fragmentation patterns in the collision-induced dissociation of multiple ions . This knowledge could be useful in the development of targeted analysis techniques for Deoxyphorbol and similar compounds .

Identification of New Deoxyphorbol Esters

The study of Deoxyphorbol has led to the identification of new Deoxyphorbol esters . This expands the collection of known Deoxyphorbol derivatives, which could potentially lead to the discovery of new applications for these compounds .

作用機序

Target of Action

Deoxyphorbol, also known as 4-Deoxy-4|A-phorbol, primarily targets the Protein Kinase C (PKC) family . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades .

Mode of Action

Deoxyphorbol interacts with its targets, the PKC family, by facilitating their activation . This activation leads to the release of several growth factors, which in turn promote neurogenesis . The compound has also been found to inhibit the expression of Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α) via the PI3K/Akt/mTOR signaling pathway .

Biochemical Pathways

Deoxyphorbol affects multiple biochemical pathways. It facilitates the release of transforming growth factor alpha (TGFα) and, to a lesser extent, neuregulin . These factors promote the proliferation of neural progenitor cells (NPCs) or neuroblast differentiation into neurons . Additionally, deoxyphorbol inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell cycle progression and survival .

Result of Action

The activation of PKC by deoxyphorbol leads to the promotion of neurogenesis, affecting neuroblast differentiation and neuronal maturation . It also inhibits the expression of VEGF and HIF-1α, which are key mediators of angiogenesis and cellular response to hypoxia, respectively .

Safety and Hazards

While specific safety data for Deoxyphorbol is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. For instance, a safety data sheet for a related compound, Hydrochloric acid, recommends using personal protective equipment and following safe handling procedures .

将来の方向性

Deoxyphorbol and its analogues have shown potential in medical research. For example, a prostratin analogue, GRC-2, has shown potential for inhibiting the growth of human non-small cell lung cancer (NSCLC) A549 cells . This suggests the potential of Deoxyphorbol and its analogues as anticancer agents .

特性

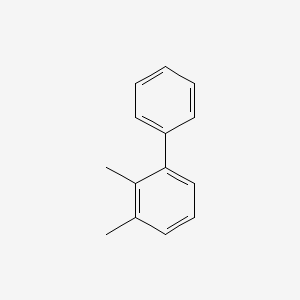

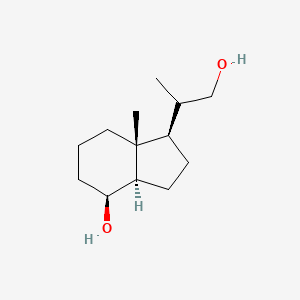

IUPAC Name |

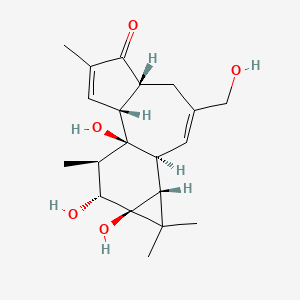

(1R,2R,6R,10S,11R,13S,14R,15R)-1,13,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-9-5-13-12(15(9)22)6-11(8-21)7-14-16-18(3,4)20(16,25)17(23)10(2)19(13,14)24/h5,7,10,12-14,16-17,21,23-25H,6,8H2,1-4H3/t10-,12-,13-,14+,16-,17-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJAYUGZUOLFMY-YLKPGCRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4CC(=C3)CO)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@@H]4CC(=C3)CO)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of deoxyphorbols?

A1: Deoxyphorbols primarily target protein kinase C (PKC), a family of enzymes involved in various cellular processes such as cell growth, differentiation, and apoptosis. [, , , , , , , , ]

Q2: Does the binding affinity of deoxyphorbols for PKC correlate with their biological activity?

A2: While generally, higher binding affinity correlates with increased potency, the relationship is not always straightforward. For instance, 12-deoxyphorbol 13-phenylacetate (dPP) binds PKC with higher affinity than prostratin but shows weaker inhibition of tumor promotion in mouse skin models. [, ]

Q3: Are there PKC-independent effects of deoxyphorbols?

A3: Yes, research suggests that some deoxyphorbols, such as prostratin, might induce biological effects independent of PKC activation. Further research is needed to fully elucidate these PKC-independent mechanisms. []

Q4: What is the basic chemical structure of deoxyphorbols?

A4: Deoxyphorbols share a tigliane skeleton, a tetracyclic diterpene framework. They lack a hydroxyl group at the 12th carbon position, differentiating them from phorbol esters. [, , ]

Q5: How do researchers determine the structure of novel deoxyphorbol esters?

A5: Spectroscopic techniques are crucial for structural elucidation. These include UV, IR, 1D and 2D NMR (including HSQC, HMQC, HMBC, COSY, TOCSY, HOHAHA, HOESY, ROESY, NOESY, and SECSY), and mass spectrometry. [, ]

Q6: Do variations in the ester side chains of deoxyphorbols affect their biological activity?

A6: Yes, the length and nature of the ester side chains significantly impact deoxyphorbol activity. For instance, longer chains often correspond to increased irritant activity and tumor-promoting potential. [, ]

Q7: How does the presence or absence of a hydroxyl group at C-20 influence the biological activity of deoxyphorbols?

A7: A free hydroxyl group at C-20 is crucial for certain activities, like platelet aggregation. Deoxyphorbol diesters with an acetyl group at C-20, like DOPPA, do not aggregate platelets. [, ]

Q8: What is the significance of the C-4 hydroxyl group in phorbol esters and deoxyphorbols?

A8: While not essential for activity, the C-4 hydroxyl group in phorbol esters generally contributes to higher potency compared to their 4-deoxy counterparts. []

Q9: Do modifications at the C-12 position of deoxyphorbols influence their interaction with PKC?

A9: Yes, the presence and nature of substituents at C-12 can significantly impact PKC binding affinity and isoform selectivity, influencing downstream biological effects. [, , ]

Q10: Can the structure of deoxyphorbols be modified to enhance their beneficial effects while minimizing unwanted side effects?

A10: Yes, research suggests that structural modifications can modulate deoxyphorbol activity. For example, introducing a homovanillyl group at C-20 can create capsaicin analogs with unique activity profiles. []

Q11: What factors can affect the stability of deoxyphorbols?

A11: Deoxyphorbol stability can be affected by factors like pH, temperature, light exposure, and the presence of enzymes like lipases. [, , ]

Q12: Are there strategies to improve the stability of deoxyphorbols in formulations?

A12: Research focuses on developing stable formulations using strategies like encapsulation, complexation, and the addition of antioxidants and enzyme inhibitors to prevent degradation. [, ]

Q13: What are some in vitro models used to study the biological activity of deoxyphorbols?

A13: Researchers utilize various cell lines, including human lymphocyte cultures, chick embryo fibroblasts, and HL-60 cells, to assess the effects of deoxyphorbols on cell proliferation, differentiation, and other cellular processes. [, , , , ]

Q14: What in vivo models are used to investigate the effects of deoxyphorbols?

A14: Mouse models, particularly the mouse ear edema assay and two-stage skin carcinogenesis models, are frequently employed to study the inflammatory and tumor-promoting potential of deoxyphorbols. [, , , ]

Q15: Are there any clinical trials investigating the therapeutic potential of deoxyphorbols?

A15: While preclinical studies show promise, clinical trials investigating the therapeutic applications of deoxyphorbols, such as prostratin for HIV latency reactivation, are ongoing. []

Q16: What are the known toxic effects of some deoxyphorbols?

A16: Certain deoxyphorbols, particularly those with longer ester side chains, exhibit significant irritant activity, causing inflammation and erythema upon skin contact. [, , , ]

Q17: Do all deoxyphorbols exhibit tumor-promoting activity?

A17: No, while some deoxyphorbols, like certain phorbol esters, demonstrate tumor-promoting activity, others, like prostratin and dPP, exhibit anti-tumor properties in specific experimental settings. [, , ]

Q18: What safety concerns need to be addressed before considering deoxyphorbols for therapeutic applications?

A18: Thorough toxicological studies are crucial to determine the safety profile of each specific deoxyphorbol derivative, considering potential acute and chronic toxicity, carcinogenicity, and other adverse effects. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。